2-Amino-4-fluoro-3-methylphenol

説明

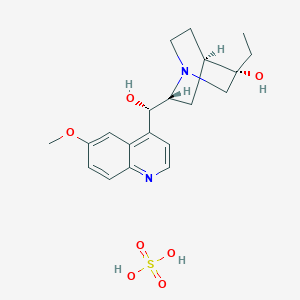

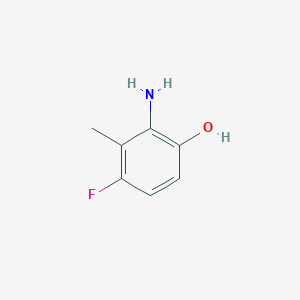

2-Amino-4-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H8FNO. It has a molecular weight of 141.15 . It is a brown solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for 2-Amino-4-fluoro-3-methylphenol is 1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

2-Amino-4-fluoro-3-methylphenol is a brown solid . It is stored at temperatures between 0-5°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用

. .

Use in Antibiotics Research

A study published in The Journal of Antibiotics identified “2-Amino-4-fluoro-3-methylphenol” as an effective protecting tool for the Michael acceptor . This discovery is significant as it can help improve the selectivity of Michael acceptors, which are known to play an important role in chemical biology research .

Use in Mechanistic Studies

“2-Amino-4-fluoro-3-methylphenol” has been used in mechanistic studies, particularly in the study of the retro-aza-Michael reaction . This reaction is significant in the field of organic chemistry and the study of reaction mechanisms .

Use in the Synthesis of Saccharothriolide L

Saccharothriolide L, a derivative of saccharothriolides produced by the rare actinomycete Saccharotrix sp. A1506, was synthesized using “2-Amino-4-fluoro-3-methylphenol” through the precursor-directed in situ synthesis (PDSS) method .

Use in the Study of Bioactive Compounds

Many bioactive natural products have reactive functional groups that can covalently react with their targets . “2-Amino-4-fluoro-3-methylphenol” has been identified as a potential masking tool for highly reactive, bioactive α, β-unsaturated carbonyl compounds .

Use in the Preparation of Schiff Base Ligands

Although this application is related to “2-Amino-3-methylphenol”, it’s worth noting that aminophenols, in general, are used in the preparation of Schiff base ligands . Given the structural similarity, “2-Amino-4-fluoro-3-methylphenol” could potentially be used in similar applications.

Safety and Hazards

作用機序

Target of Action

2-Amino-4-fluoro-3-methylphenol, also referred to as 5-fluoro-2-hydroxyaniline , is a complex compound with a primary amine and a fluorine substituent at 2- and 4-positions It’s known that the amine and hydroxy groups in 2-amino-4-fluoro-3-methylphenol can coordinate to a metal centre to form 5-membered ring complexes .

Mode of Action

The compound’s ability to form 5-membered ring complexes with metal centres suggests that it may interact with its targets through coordination chemistry . This interaction could potentially alter the function or activity of the target, leading to downstream effects.

Result of Action

Its ability to form 5-membered ring complexes with metal centres suggests that it may have the potential to alter the function or activity of these centres, leading to downstream molecular and cellular effects .

特性

IUPAC Name |

2-amino-4-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFMGGDAQVECRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluoro-3-methylphenol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)